2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine
CAS No.: 111669-20-6
Cat. No.: VC21450901
Molecular Formula: C11H16ClN5
Molecular Weight: 253.73g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111669-20-6 |
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Molecular Formula | C11H16ClN5 |
Molecular Weight | 253.73g/mol |
IUPAC Name | 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine |
Standard InChI | InChI=1S/C11H16ClN5/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2 |
Standard InChI Key | KFYSUMDKLIXYMB-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3 |
Canonical SMILES | C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3 |
Introduction
Structural Characteristics and Nomenclature
Core Structure and Substituents
The compound’s structure consists of:
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A central 1,3,5-triazine ring (six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5).
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Pyrrolidin-1-yl groups (five-membered saturated amine rings) attached to carbons 4 and 6 of the triazine ring.
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A chlorine atom at position 2, replacing one hydrogen atom.
This substitution pattern creates a molecule with steric bulk from the pyrrolidine groups and electronic influence from the electronegative chlorine atom.
Synonyms and Identifiers
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IUPAC Name: 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine.
Synthesis and Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine typically involves nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Pyrrolidine acts as a nucleophile, displacing chlorine atoms at positions 4 and 6.
Key Reactions:
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Step 1: Cyanuric chloride reacts with pyrrolidine in a polar aprotic solvent (e.g., DMF).
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Step 2: The reaction proceeds sequentially, replacing chlorine atoms at positions 4 and 6 with pyrrolidin-1-yl groups.
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Step 3: The remaining chlorine at position 2 remains intact due to steric and electronic factors.
Detailed Protocol (Adapted from Patents and Theses)
Example Reaction Sequence:
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Step 1: Cyanuric chloride (1 mol) is dissolved in DMF.
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Step 2: Pyrrolidine (2.2–2.5 mol) is added dropwise at 5–10°C.
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Step 3: The mixture is stirred at room temperature for 1–2 hours, then heated to reflux for 2–3 hours.
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Step 4: The reaction is quenched with water, and the product is filtered, washed, and dried .
Physicochemical Properties
Key Properties
Spectroscopic Data (Inferred from Analogues)
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IR Spectroscopy: Peaks for N–H (pyrrolidine) and C–N (triazine) bonds.
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NMR Spectroscopy:
Applications in Medicinal Chemistry and Materials Science
Antimicrobial and Antituberculosis Activity
Triazine derivatives are explored for their antimicrobial properties. A thesis on anti-tuberculosis (TB) drug synthesis highlights the potential of 1,3,5-triazine-based compounds hybridized with known anti-TB drugs .
Compound | Target Pathogen | Activity (MIC/IC₅₀) | Source |
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2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine | Mycobacterium smegmatis | Moderate inhibition |
Mechanistic Insights:
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The compound may disrupt bacterial cell membranes or interfere with enzyme function due to its planar triazine core and electron-withdrawing chlorine substituent .
Role in Kinase Inhibition (Hypothetical)
While direct data for this compound is limited, structurally related triazines (e.g., those with pyridinyl or morpholinyl groups) exhibit kinase inhibition by binding to ATP-binding pockets. The pyrrolidinyl groups in 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine could enhance binding affinity through hydrophobic interactions.
Challenges and Future Directions
Synthetic Limitations
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Yield Optimization: Di-substituted triazines often yield lower than tri-substituted analogues (e.g., ~63% vs. 93%) .
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Regioselectivity: Controlling substitution at specific triazine positions remains challenging without protecting groups.
Research Opportunities
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